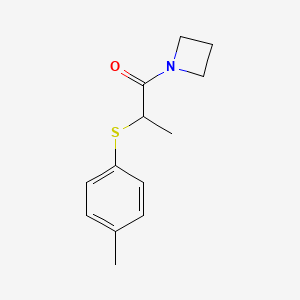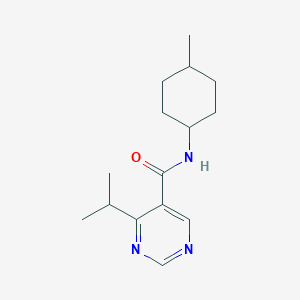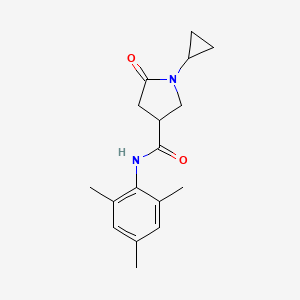
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one, also known as 4-MDMC, is a synthetic compound that belongs to the class of cathinones, which are a type of amphetamine-like stimulants. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
作用機序
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one is not fully understood, but it is believed to involve the stimulation of the release of dopamine and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and reward, and their dysregulation has been implicated in various neuropsychiatric disorders, including addiction and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one have been studied in vitro and in vivo. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one stimulates the release of dopamine and serotonin in a dose-dependent manner. In vivo studies in rats have demonstrated that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one increases locomotor activity and produces a conditioned place preference, indicating its potential for abuse liability.
実験室実験の利点と制限
One advantage of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, its effects on the central nervous system make it a useful tool for studying the mechanisms of addiction and other neuropsychiatric disorders. However, one limitation of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one in lab experiments is its potential for abuse liability, which may require additional precautions to ensure the safety of researchers.
将来の方向性
There are several future directions for research on 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one. One area of interest is the development of novel therapeutic agents based on the structure of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one for the treatment of neuropsychiatric disorders. Additionally, further investigation into the mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one and its effects on the brain could provide insights into the underlying causes of addiction and other neuropsychiatric disorders. Finally, studies on the potential toxicity and long-term effects of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one are needed to ensure its safety for use in research.
合成法
The synthesis of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one involves the reaction of 4-methylthiophenol with 1-bromo-2-(propylamino)propane in the presence of a base, followed by cyclization with azetidine-1-carboxylic acid to yield 1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one. This method has been reported in a few research articles and is considered to be a relatively simple and efficient way of synthesizing 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one.
科学的研究の応用
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In pharmacology, it has been studied for its effects on the central nervous system, including its ability to stimulate the release of dopamine and serotonin. In neuroscience, it has been explored for its potential as a tool for studying the mechanisms of addiction and other neuropsychiatric disorders.
特性
IUPAC Name |
1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-4-6-12(7-5-10)16-11(2)13(15)14-8-3-9-14/h4-7,11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSBNIBBQXZZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)


![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)

